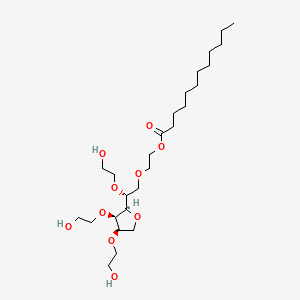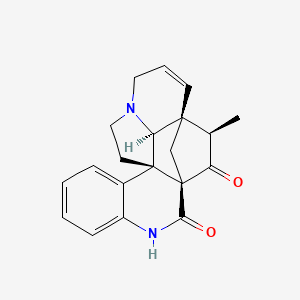
Monopalmitate de sorbitan polyoxyéthyléné
Vue d'ensemble
Description
Polyoxyethylene sorbitan monopalmitate (also known as Polysorbate 40 or Tween 40) is a nonionic surfactant and emulsifier widely used in the food and cosmetics industry. It is a polyoxyethylene derivative of sorbitan monoester of palmitic acid and is composed of a hydrophilic polyoxyethylene chain and a hydrophobic palmitic acid chain. Polysorbate 40 is used as an emulsifier and stabilizer in food, pharmaceuticals, and cosmetics, and is also used in biomedical research.
Applications De Recherche Scientifique
Additif alimentaire
Le monopalmitate de sorbitan polyoxyéthyléné est utilisé comme additif alimentaire {svg_1}. Il est utilisé pour aider et maintenir la distribution homogène des matières premières et/ou des additifs dans les aliments pour animaux {svg_2}.
Émulsifiant dans les produits pharmaceutiques
Dans l'industrie pharmaceutique, le monopalmitate de sorbitan polyoxyéthyléné est utilisé comme émulsifiant. Il aide à stabiliser les suspensions et les émulsions en réduisant la tension superficielle entre les ingrédients {svg_3}.
Formulation de produits biothérapeutiques
Les polysorbates, y compris le monopalmitate de sorbitan polyoxyéthyléné, sont utilisés dans la formulation de produits biothérapeutiques. Ils empêchent l'adsorption de surface et agissent comme stabilisants contre l'agrégation des protéines {svg_4}.
Production de nanoémulsions
Le monopalmitate de sorbitan polyoxyéthyléné est utilisé dans la production de nanoémulsions. Celles-ci sont employées comme produits chimiques car elles réduisent efficacement la tension interfaciale entre le tensioactif et l'huile {svg_5}.
Recherche et évaluation de la sécurité
Le monopalmitate de sorbitan polyoxyéthyléné est également utilisé dans la recherche scientifique et l'évaluation de la sécurité. Par exemple, il a été réévalué pour sa sécurité en tant qu'additif alimentaire par le Groupe scientifique sur les additifs alimentaires et les sources de nutriments ajoutés aux aliments (ANS) {svg_6}.
Mécanisme D'action
Target of Action
Polyoxyethylene sorbitan monopalmitate, also known as Tween 40 , is a non-ionic surfactant . Its primary targets are the lipid components of cell membranes. It interacts with these components to alter the membrane’s properties, facilitating various processes such as solubilization, emulsification, and protein stabilization .
Mode of Action
Tween 40 interacts with its targets through hydrophilic and hydrophobic interactions . The hydrophilic (water-attracting) part of the molecule interacts with water, while the hydrophobic (water-repelling) part interacts with lipids. This dual interaction allows Tween 40 to insert itself into lipid membranes, reducing surface tension and facilitating the mixing of oil and water .
Biochemical Pathways
Tween 40 does not directly participate in biochemical pathways. Instead, it affects the physical properties of biological systems, influencing the behavior of proteins and lipids. For example, it can prevent protein aggregation and stabilize proteins against unfolding .
Pharmacokinetics
Small amounts of polyoxyethylene sorbitans, including Tween 40, are absorbed by the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment in which it is used. The acute toxicity of Tween 40 is very low .
Result of Action
The primary result of Tween 40’s action is the formation of stable mixtures of oil and water, known as emulsions. This property is widely used in food, cosmetics, and pharmaceuticals to improve texture, stability, and bioavailability . In biopharmaceuticals, Tween 40 can stabilize proteins against unfolding .
Action Environment
The action of Tween 40 is influenced by various environmental factors. For example, temperature can affect the compound’s ability to form emulsions. Additionally, the presence of other substances, such as salts or proteins, can also influence the efficacy and stability of Tween 40 .
Propriétés
IUPAC Name |
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFHLTUCJZJO-OQUNMALSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCOC[C@H]([C@@H]1[C@@H]([C@@H](CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline] | |
| Record name | Polyoxyethylene sorbitan monopalmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-66-7 | |
| Record name | Polysorbate 40 [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




